molecular formula C6H7N3O B11742231 Pyridazine-3-carboximidic acid methyl ester

Pyridazine-3-carboximidic acid methyl ester

Cat. No.: B11742231
M. Wt: 137.14 g/mol
InChI Key: YYZHSJXDPJRKEU-UHFFFAOYSA-N
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Description

Pyridazine-3-carboximidic acid methyl ester is a heterocyclic compound featuring a pyridazine ring—a six-membered aromatic structure with two adjacent nitrogen atoms—substituted at position 3 with a carboximidic acid methyl ester group. This esterification enhances its volatility and solubility in organic solvents, making it suitable for applications in chromatography and synthetic chemistry.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

methyl pyridazine-3-carboximidate

InChI

InChI=1S/C6H7N3O/c1-10-6(7)5-3-2-4-8-9-5/h2-4,7H,1H3

InChI Key

YYZHSJXDPJRKEU-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=NN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-3-carboximidic acid methyl ester typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method includes the reaction of 3-chloropyridazine-6-carboxylic acid hydrazide with methanol under reflux conditions . Another approach involves the use of aza-Diels-Alder reactions, which provide high regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3-carboximidic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridazine-3-carboximidic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of pyridazine-3-carboximidic acid methyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylic Acid Methyl Ester

Structural Differences :

  • Core Ring : Pyridazine (6-membered, two adjacent N) vs. Pyrazole (5-membered, two adjacent N).
  • Ester Position : Both feature a methyl ester at position 3, but the smaller pyrazole ring increases ring strain and alters electronic distribution.

Physicochemical Properties :

  • Volatility: Methyl esters generally exhibit higher volatility, as seen in GC-MS analyses of fatty acid esters (e.g., hexadecanoic acid methyl ester, ). Pyridazine derivatives may have lower volatility due to larger molecular weight and polarity.
  • Reactivity : Pyrazole esters are more reactive in nucleophilic substitutions due to ring strain, whereas pyridazine’s aromaticity stabilizes the structure.

Fatty Acid Methyl Esters (e.g., Hexadecanoic Acid Methyl Ester)

Structural Differences :

  • Backbone : Linear aliphatic chain vs. aromatic heterocycle.
  • Functional Groups : Terminal ester vs. ester integrated into a nitrogen-rich ring.

Physicochemical Properties :

  • Solubility : Fatty acid esters are lipophilic, while pyridazine-3-carboximidic acid methyl ester exhibits polar characteristics due to the pyridazine ring.
  • Analytical Behavior : Both classes are detectable via GC-MS (), but pyridazine derivatives may fragment differently due to aromatic stability.

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Structural Differences :

  • Core Structure : Bicyclic diterpene vs. planar pyridazine.
  • Ester Position: Diterpenoid esters often have esters on side chains, unlike the ring-integrated ester in pyridazine derivatives.

Physicochemical Properties :

  • Stability: Diterpenoids are thermally stable due to fused rings (), while pyridazine esters may degrade under harsh conditions.
  • Chromatography : Both classes require derivatization (e.g., methylation) for GC analysis ().

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Nitrogen Atoms Ester Position Key Applications
This compound Pyridazine (6-membered) 2 (adjacent) Position 3 Synthetic intermediates
1H-Pyrazole-3-carboxylic acid methyl ester Pyrazole (5-membered) 2 (adjacent) Position 3 Pharmaceuticals
Hexadecanoic acid methyl ester Aliphatic chain 0 Terminal Lipidomics, biofuels
Sandaracopimaric acid methyl ester Bicyclic diterpene 0 Side chain Resins, antimicrobials

Table 2: Analytical Properties

Compound GC-MS Retention Behavior Volatility Stability
This compound Moderate retention (polar) Low Moderate
1H-Pyrazole-3-carboxylic acid methyl ester Short retention (smaller MW) High Low (reactive)
Hexadecanoic acid methyl ester Long retention (non-polar) High High

Research Findings and Insights

  • Synthetic Routes: Methyl esterification of heterocyclic acids (e.g., pyrazole-3-carboxylic acid, ) is a common strategy to improve chromatographic detectability, as seen in diterpenoid derivatization ().
  • Reactivity : Pyridazine esters may undergo ring-opening reactions under basic conditions, unlike stable fatty acid esters.
  • Biological Activity : Pyrazole esters show higher bioactivity in enzyme assays (), while pyridazine analogs might interact with nucleic acids due to aromatic nitrogen alignment.

Biological Activity

Pyridazine-3-carboximidic acid methyl ester (PCME) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

PCME is characterized by the presence of a pyridazine ring substituted with a carboximidic acid group and a methyl ester. Its molecular formula is C7H8N4O2C_7H_8N_4O_2, with a molecular weight of 180.16 g/mol. The structural formula can be represented as follows:

Structure C7H8N4O2\text{Structure }\quad \text{C}_7\text{H}_8\text{N}_4\text{O}_2

Biological Activity Overview

PCME exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that PCME possesses significant antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : Research has demonstrated that PCME can inhibit the proliferation of cancer cells in vitro. Specific studies have highlighted its potential in targeting cancer cell lines such as breast and colon cancer, indicating its role in inducing apoptosis and inhibiting tumor growth .
  • Enzyme Inhibition : PCME acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding and catalytic activity. This property is particularly relevant in the context of developing drugs that target specific metabolic pathways involved in disease progression.

Antimicrobial Activity

A study conducted on various derivatives of pyridazine compounds, including PCME, revealed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This data suggests that PCME demonstrates potent antibacterial activity, particularly against Staphylococcus aureus .

Anticancer Activity

In vitro studies evaluated the effect of PCME on cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HCT116 (Colon Cancer)20Cell cycle arrest

The results indicate that PCME effectively inhibits cell proliferation through mechanisms involving apoptosis and cell cycle regulation .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, patients treated with formulations containing PCME exhibited a significant reduction in infection symptoms compared to control groups. The study emphasized the compound's potential for incorporation into antibiotic therapies.

Case Study 2: Cancer Treatment

A preclinical study assessed the efficacy of PCME in combination with standard chemotherapy agents on breast cancer models. The combination therapy resulted in enhanced tumor reduction and improved survival rates compared to monotherapy with chemotherapeutics alone.

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